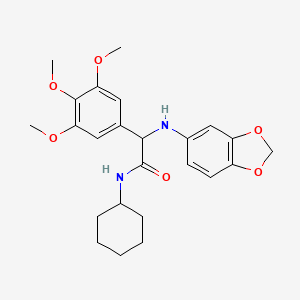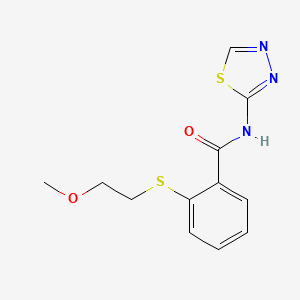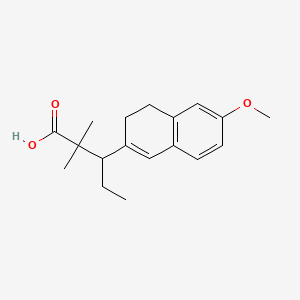
E 696
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E 696 is a complex organic compound with a unique structure that includes a pentanoic acid backbone, a dimethyl group, and a methoxy-substituted naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2,2-dimethyl-3-(6-methoxy-3,4-dihydro-2-naphthyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a naphthalene derivative with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium on carbon or platinum may be used to facilitate hydrogenation reactions, while large-scale oxidation can be achieved using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
E 696 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
E 696 has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pentanoic acid, 2,2-dimethyl-3-(6-methoxy-3,4-dihydro-2-naphthyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 2,2-dimethyl-, methyl ester: Similar structure but with a methyl ester group instead of the naphthyl group.
Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester: Contains a similar pentanoic acid backbone with different substituents.
Pentanoic acid, 4-methyl-, 3,7-dimethyl-6-octenyl ester: Another ester derivative with a different alkyl chain.
Uniqueness
E 696 is unique due to the presence of the methoxy-substituted naphthyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
55620-96-7 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-(6-methoxy-3,4-dihydronaphthalen-2-yl)-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C18H24O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h8-11,16H,5-7H2,1-4H3,(H,19,20) |
InChI Key |
ZQVMDNVYGANWSS-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC2=C(CC1)C=C(C=C2)OC)C(C)(C)C(=O)O |
Canonical SMILES |
CCC(C1=CC2=C(CC1)C=C(C=C2)OC)C(C)(C)C(=O)O |
Synonyms |
2-naphthalenepropionic acid, 3,4-dihydro-alpha,alpha-dimethyl-beta-ethyl-6-methoxy- 3-(3,4-dihydro-6-methoxy-2-naphthyl)--2,2-dimethylpentanoic acid 3-(3,4-dihydro-6-methoxy-2-naphthyl)-2,2-dimethyl pentanoic acid E 696 E-696 E696 pentanoic acid, 2,2-dimethyl-3-(6-methoxy-3,4-dihydro-2-naphthyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


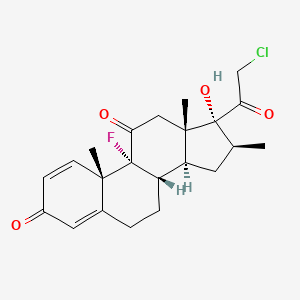
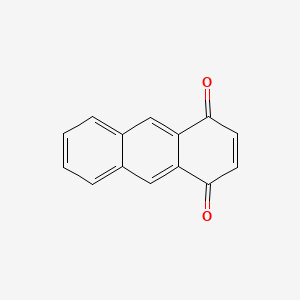
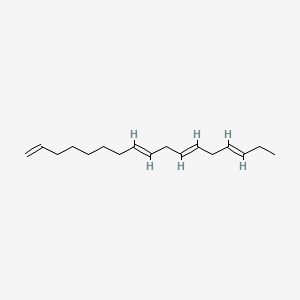
![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)
![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)
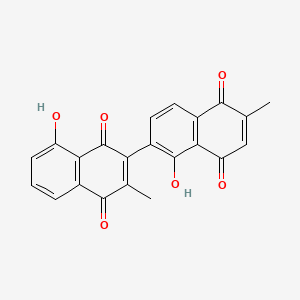
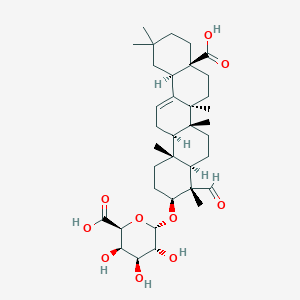


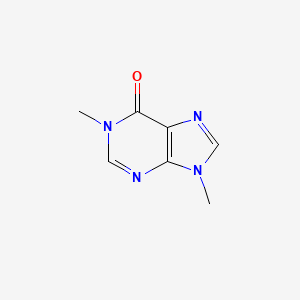
![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
